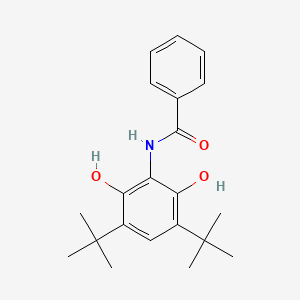
N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide: is an organic compound known for its unique chemical structure and properties It features a benzamide group attached to a phenyl ring substituted with two tert-butyl groups and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide typically involves the reaction of 3,5-di-tert-butyl-2,6-dihydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions: N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide is used as a ligand in coordination chemistry to form metal complexes with unique properties .
Biology: The compound has shown potential as an antioxidant due to its ability to scavenge free radicals. It is also studied for its antimicrobial properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress and microbial infections .
Industry: In the industrial sector, this compound is used as a stabilizer in polymers and as an additive in lubricants to enhance their performance .
作用機序
The mechanism of action of N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound can inhibit microbial growth by disrupting the cell membrane integrity of bacteria and fungi .
類似化合物との比較
3,5-di-tert-butylcatechol: Known for its antioxidant properties.
3,5-di-tert-butyl-2-hydroxybenzaldehyde: Used in the synthesis of metal complexes.
2-(3,5-di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: Employed as a UV stabilizer in polymers
Uniqueness: N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide stands out due to its dual functionality as both an antioxidant and an antimicrobial agent. Its unique structure allows it to interact with a wide range of molecular targets, making it versatile in various applications .
特性
分子式 |
C21H27NO3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
N-(3,5-ditert-butyl-2,6-dihydroxyphenyl)benzamide |
InChI |
InChI=1S/C21H27NO3/c1-20(2,3)14-12-15(21(4,5)6)18(24)16(17(14)23)22-19(25)13-10-8-7-9-11-13/h7-12,23-24H,1-6H3,(H,22,25) |
InChIキー |
OOQFIQCHTIZCCX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)NC(=O)C2=CC=CC=C2)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



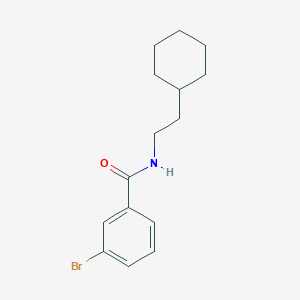

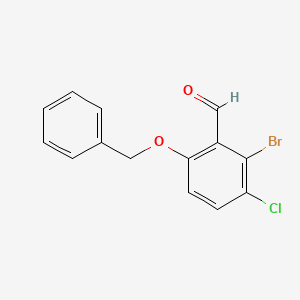
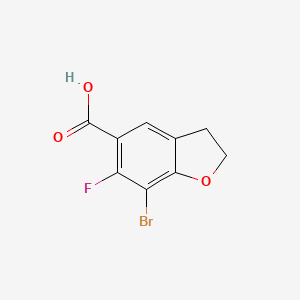
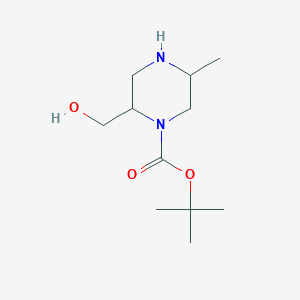

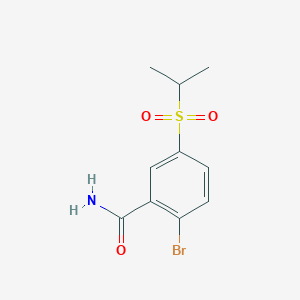
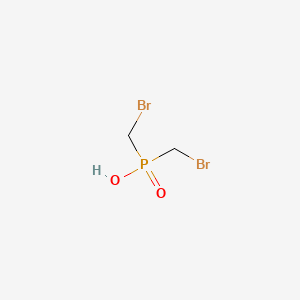
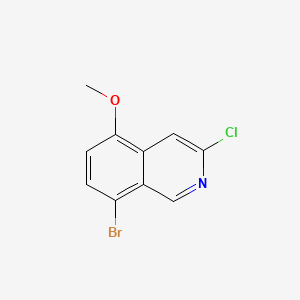
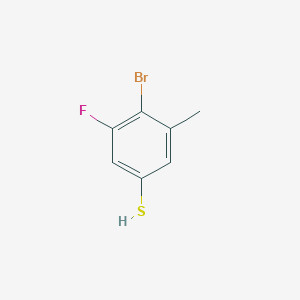
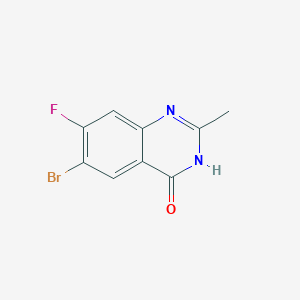
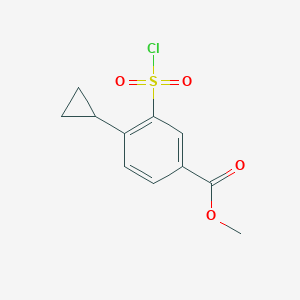
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)
